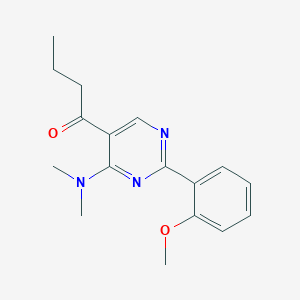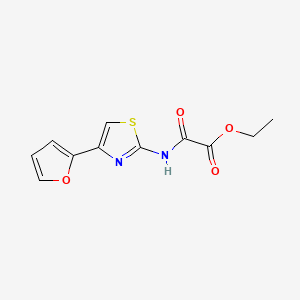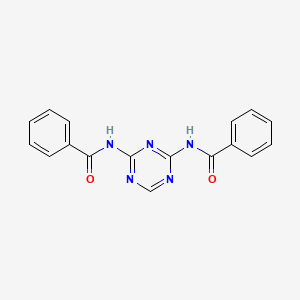
1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as 2-methoxybenzaldehyde with guanidine derivatives under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step may involve the alkylation of the pyrimidine ring with dimethylamine using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Butanone Moiety: The final step could involve the coupling of the pyrimidine intermediate with a butanone derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)propan-1-one
- 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)pentan-1-one
Uniqueness
1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one may exhibit unique properties such as specific binding affinities, biological activities, or chemical reactivity that distinguish it from similar compounds. These unique features can make it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
823794-10-1 |
|---|---|
Molekularformel |
C17H21N3O2 |
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
1-[4-(dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl]butan-1-one |
InChI |
InChI=1S/C17H21N3O2/c1-5-8-14(21)13-11-18-16(19-17(13)20(2)3)12-9-6-7-10-15(12)22-4/h6-7,9-11H,5,8H2,1-4H3 |
InChI-Schlüssel |
RSXVQDYOKVVERX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B12913084.png)






![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)



![[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol](/img/structure/B12913170.png)

